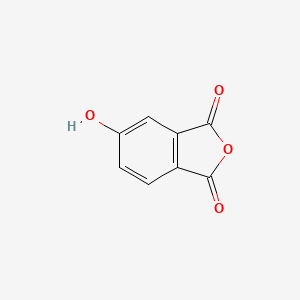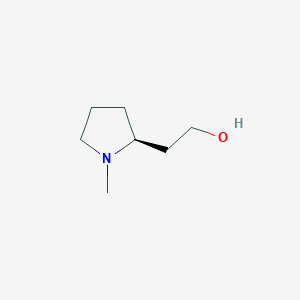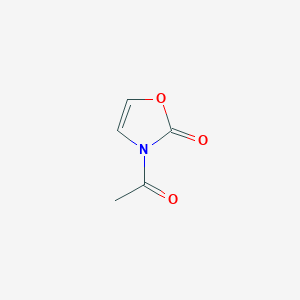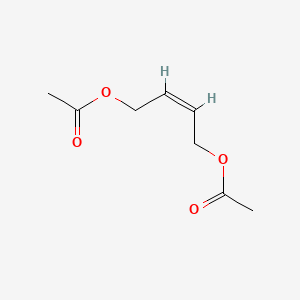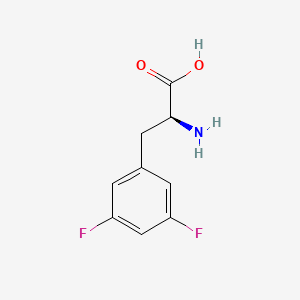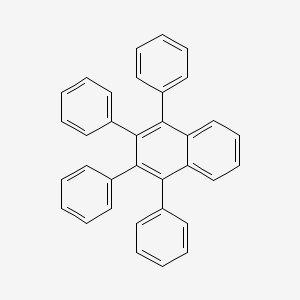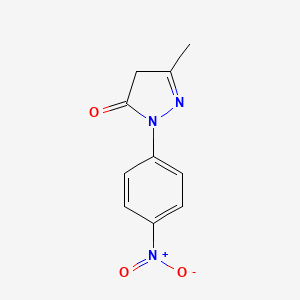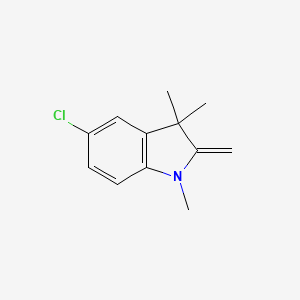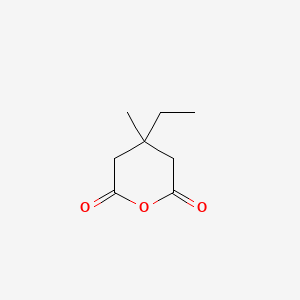
Octadecylcyclohexane
説明
Octadecylcyclohexane is a chemical compound with the formula C24H48 . It is also known by other names such as n-Octadecyl-cyclohexane .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms and 48 hydrogen atoms . The molecular weight is 336.6379 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.6379 . It has a density of 0.8±0.1 g/cm3, a boiling point of 408.5±8.0 °C at 760 mmHg, and a flash point of 195.2±12.0 °C . The compound has no H bond acceptors or donors, and it has 17 freely rotating bonds .科学的研究の応用
Photodynamic Therapy for Cancer
Octadecylcyclohexane, as a component of octa-alkyl zinc phthalocyanines, has been studied for its potential in photodynamic therapy for cancer. The octadecyl derivative specifically shows promise due to its absorbance and fluorescence emission properties, offering potential in targeted cancer treatment methods (Cook et al., 1995).
Chiral Separation in Chemistry
The compound has been used in the synthesis of mesoporous organic-inorganic spheres, which aid in the chiral separation capacity in high-performance liquid chromatography (HPLC). This is vital for the separation of specific isomers in chemical processes (Zhu et al., 2008).
Material Science and Nanochemistry
In material science, this compound plays a role in the synthesis of diverse organic structures, contributing to advancements in nanochemistry and the development of new materials. This is exemplified in studies involving the creation of complex organic structures like bicyclo[3.2.1]octenes (Liu et al., 2020).
Colloidal Science
The compound is significant in colloidal science, particularly in studying the sedimentation of colloidal silica spheres. It provides insights into the behavior of colloidal systems in different mediums, which is essential in understanding various industrial and biological processes (Auzerais et al., 1990).
Microextraction and Analytical Chemistry
In analytical chemistry, octadecyl groups, closely related to this compound, are used in solid-phase microextraction (SPME) devices. This aids in extracting compounds from biological samples, which is crucial for chemical analysis and environmental monitoring (Sobczak et al., 2021).
作用機序
Target of Action
Octadecylcyclohexane is a complex organic compound with a molecular formula of C24H48
Biochemical Pathways
It is known that similar compounds, such as n-alkylcyclohexanes, are processed by β-oxidation . In the degradation of n-alkylcyclohexanes, cyclohexanecarboxylic acid is formed as an intermediate . This compound is further transformed to benzoic acid via 1-cyclohexene-1-carboxylic acid .
生化学分析
Biochemical Properties
Octadecylcyclohexane plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily hydrophobic, given the non-polar nature of this compound. This compound can influence the folding and stability of proteins by interacting with hydrophobic regions, thereby affecting their function and activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of membrane-bound receptors and enzymes, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to hydrophobic pockets in proteins, leading to conformational changes that either inhibit or activate enzyme activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can have distinct biochemical properties. Long-term exposure to this compound may lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects may be observed at very high doses, including potential cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may affect the β-oxidation of fatty acids, leading to changes in energy production and lipid metabolism. Understanding these metabolic interactions is crucial for elucidating the broader biochemical role of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by its hydrophobic nature, which allows it to associate with lipid membranes and other hydrophobic structures .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can influence the activity and function of resident proteins. The localization of this compound within these subcellular structures is essential for its role in modulating cellular processes and biochemical reactions .
特性
IUPAC Name |
octadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVNZNVTGBKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063476 | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4445-06-1 | |
| Record name | Octadecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the melting behavior of Octadecylcyclohexane under high pressure?
A1: Research by [] investigated the melting temperature of various n-alkylcyclohexanes, including this compound, under pressures up to 100 MPa. They found that increasing pressure leads to a rise in the melting temperature of these compounds. The study also explored how the length of the alkyl chain influences both the melting point and its pressure dependency.
Q2: Are there any reports on the biological activity of this compound?
A2: While the provided abstracts do not directly address the biological activity of this compound, research by [, ] focuses on the identification and biological evaluation of secondary metabolites from microorganisms like Burkholderia sp. and Bacillus megaterium. These studies highlight the diverse bioactivities exhibited by compounds isolated from these microorganisms, emphasizing the potential of microbial metabolites in pharmaceutical and agricultural applications. Further research is needed to ascertain if this compound possesses any specific biological activities.
Q3: What analytical techniques are typically employed to characterize compounds like this compound?
A3: Studies [, ] utilized a combination of chemical, analytical, and spectroscopic techniques to identify and characterize over a hundred compounds, including diketopiperazines, alcohols, sulfur-containing compounds, esters, and carboxylic acids. While not explicitly stated, techniques commonly employed for characterizing compounds like this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide valuable information about the compound's structure, molecular weight, and functional groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



